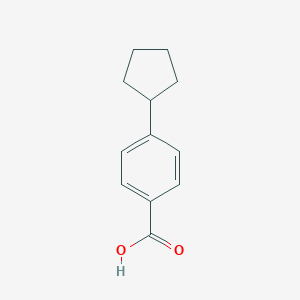
4-cyclopentylBenzoic acid
Cat. No. B011385
Key on ui cas rn:
19936-22-2
M. Wt: 190.24 g/mol
InChI Key: URANGAMHASGWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07838543B2
Procedure details


A solution of 4-cyclopent-1-enyl-benzoic acid (2.6 g, 13.8 mmol) in EtOH (20 mL) is hydrogenated with 10% Pd/C (0.25 g) at 20 psi H2 for 2 h. It is filtered through Celite® and concentrated to give 2.46 g (95%) of the title compound. LC/MS (m/z): calcd for C12H14O2 (M−H)−: 189.2; found: 189.2.



Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:6]2[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3][CH:2]=1>CCO.[Pd]>[CH:1]1([C:6]2[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CCCC1)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is filtered through Celite®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)C1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.46 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
